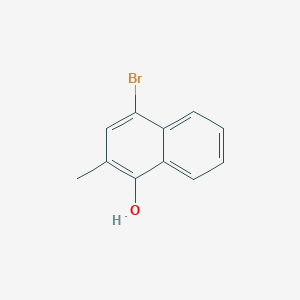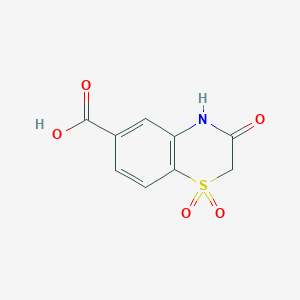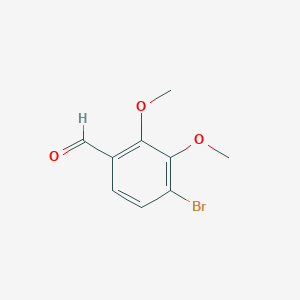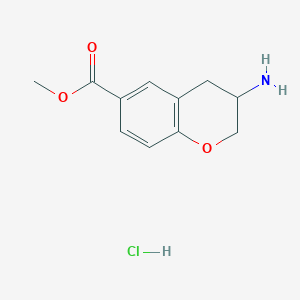
3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one: is a heterocyclic compound that features a quinazolinone core structure with an amino group at the 3-position and a pyridinyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anthranilic acid and 3-pyridinecarboxaldehyde.
Cyclization Reaction: The anthranilic acid derivative undergoes a cyclization reaction with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as polyphosphoric acid or a Lewis acid like zinc chloride.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Alkyl halides, acyl chlorides, and organic solvents like dichloromethane.
Major Products Formed
Oxidation: Quinazolinone derivatives with various functional groups.
Reduction: Reduced quinazolinone compounds with modified core structures.
Substitution: Substituted quinazolinone derivatives with different alkyl or acyl groups.
Aplicaciones Científicas De Investigación
3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one: has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to investigate cellular pathways and mechanisms.
Pharmaceutical Industry: The compound is explored for its potential as a lead compound in drug discovery programs.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one: can be compared with other quinazolinone derivatives, such as:
2-(4-Morpholinyl)-8-nitroquinazolin-4(3H)-one: Known for its kinase inhibitory activity.
4-Anilinoquinazoline: A well-known scaffold for the development of epidermal growth factor receptor (EGFR) inhibitors.
6,7-Dimethoxyquinazolin-4(3H)-one: Used in the synthesis of various bioactive compounds.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Propiedades
Fórmula molecular |
C13H10N4O |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
3-amino-2-pyridin-3-ylquinazolin-4-one |
InChI |
InChI=1S/C13H10N4O/c14-17-12(9-4-3-7-15-8-9)16-11-6-2-1-5-10(11)13(17)18/h1-8H,14H2 |
Clave InChI |
AGTLDIYBFVTSBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CN=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B11869655.png)



![6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B11869678.png)





![6-Bromo-2-ethylthiazolo[5,4-b]pyridine](/img/structure/B11869710.png)

